CP466722 - 1080622-86-1

CP466722

Catalog Number: EVT-264806
CAS Number: 1080622-86-1
Molecular Formula: C17H15N7O2
Molecular Weight: 349.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CP466722 is a small molecule identified through high-throughput screening for its inhibitory activity against the ATM (ataxia-telangiectasia mutated) kinase. [ [] ] It acts as a potent and reversible inhibitor of this serine/threonine protein kinase, which plays a crucial role in the DNA damage response pathway. [ [], [], [], [] ] CP466722 is primarily utilized as a research tool to investigate the intricacies of ATM kinase function in various cellular processes, including DNA repair, cell cycle regulation, and cellular response to stress such as ionizing radiation. [ [], [] ]

KU-55933

Compound Description: KU-55933 is a potent and selective inhibitor of the ATM (ataxia-telangiectasia mutated) kinase, a key regulator of the DNA damage response pathway. It exhibits radiosensitizing effects in various cancer cell lines by disrupting DNA repair and cell cycle checkpoints. [, ]

CGK733

Compound Description: CGK733 is another small molecule inhibitor of ATM kinase, demonstrating efficacy in preclinical models as a radiosensitizer. It inhibits ATM kinase activity by competing with ATP for binding at the kinase domain. []

NU1025

Compound Description: NU1025 is an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. While it effectively inhibits PARP-1 in BRCA1-deficient cells, it exhibits limited cytotoxicity in BRCA1-positive cells. []

Relevance: Although NU1025 targets PARP-1 and not ATM kinase like CP466722, the research paper highlights the potential for combining PARP-1 and ATM kinase inhibitors for enhanced therapeutic benefit. The synergistic effects observed with AZD2461 and CP466722 support this strategy. []

AZD2461

Compound Description: AZD2461 is a potent PARP-1 inhibitor that exhibits cytotoxicity in both BRCA1-positive and BRCA1-deficient breast cancer cell lines, unlike NU1025. It disrupts DNA repair mechanisms and shows synergistic effects when combined with ATM kinase inhibitors like CP466722. []

Relevance: This study specifically investigates the synergistic effects of combining AZD2461 with CP466722, demonstrating their potential for enhanced therapeutic outcomes in breast cancer treatment. The study highlights the importance of exploring combination therapies targeting different components of the DNA damage response pathway. []

Doxorubicin (DXR)

Compound Description: Doxorubicin is a widely used chemotherapeutic agent known to induce DNA double-strand breaks. It activates ATM kinase as part of the DNA damage response, leading to cell cycle arrest and apoptosis. []

Relevance: While not structurally related to CP466722, doxorubicin serves as a tool to activate ATM kinase in research studies. Understanding the effects of ATM activation by doxorubicin provides valuable insights into the mechanisms of action of ATM inhibitors like CP466722. []

Overview

CP-466722 is a selective and potent inhibitor of ataxia-telangiectasia mutated kinase, commonly referred to as ATM kinase. This compound has garnered attention for its potential in enhancing the sensitivity of tumor cells to ionizing radiation, making it a promising candidate in cancer therapy. ATM kinase plays a crucial role in the cellular response to DNA double-strand breaks, which are critical for maintaining genomic stability. The inhibition of ATM can sensitize cancer cells to DNA-damaging agents, thus improving therapeutic outcomes.

Source and Classification

CP-466722 was synthesized at St. Jude Children’s Research Hospital through a condensation reaction involving 4-chloro-6,7-dimethoxyquinazoline and 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine in the presence of cesium sulfate. It belongs to the class of protein kinase inhibitors and is specifically classified as an ATM inhibitor with a reported IC50 value of 0.41 μM, indicating its potency in inhibiting ATM kinase activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of CP-466722 involves the following steps:

  1. Starting Materials: The synthesis begins with two key reactants:
    • 4-chloro-6,7-dimethoxyquinazoline
    • 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
  2. Condensation Reaction: These reactants undergo a condensation reaction facilitated by cesium sulfate as a catalyst. This method allows for the formation of the desired compound through the formation of new chemical bonds.
  3. Characterization: The synthesized compound is characterized using various analytical techniques including:
    • Nuclear Magnetic Resonance (NMR): For structural confirmation.
    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine molecular weight and purity.

The final product is confirmed by analyzing its spectral data, which shows distinct peaks corresponding to the expected structure .

Molecular Structure Analysis

Structure and Data

The molecular structure of CP-466722 can be described as follows:

  • Molecular Formula: C₁₃H₁₂ClN₅O₂
  • Molecular Weight: Approximately 350.3 g/mol
  • Chemical Structure: The compound features a quinazoline ring fused with a triazole moiety, which is critical for its biological activity.

The structural integrity is confirmed through NMR spectroscopy, with specific chemical shifts indicating the presence of functional groups characteristic of quinazolines and triazoles .

Chemical Reactions Analysis

Reactions and Technical Details

CP-466722 primarily functions by inhibiting the activity of ATM kinase. The key reactions include:

  1. Inhibition of Phosphorylation Events: Upon treatment with CP-466722, ATM-dependent phosphorylation events are disrupted. This inhibition leads to alterations in cell cycle progression and apoptosis in cancer cells.
  2. Cellular Response to DNA Damage: In cellular models such as MCF7 breast cancer cells, treatment with CP-466722 results in decreased phosphorylation of downstream targets like pKAP1 when subjected to DNA damage agents like etoposide .

These reactions underline the compound's role in modulating cellular responses to genotoxic stress.

Mechanism of Action

Process and Data

The mechanism by which CP-466722 exerts its effects involves several steps:

  1. Inhibition of ATM Activity: By selectively inhibiting ATM kinase, CP-466722 prevents the phosphorylation of key substrates involved in DNA damage response pathways.
  2. Induction of Apoptosis: In sensitive tumor cell lines, this inhibition leads to increased apoptosis when combined with DNA-damaging agents like temozolomide (TMZ) or ionizing radiation (IR) due to impaired DNA repair mechanisms.
  3. Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, thereby preventing cells from proceeding through division while they are under stress from DNA damage .

This mechanism highlights CP-466722's potential as an adjunct therapy in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CP-466722 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 4 mM.
  • Stability: Stable under standard laboratory conditions but should be protected from moisture.

These properties are essential for its application in laboratory settings and therapeutic formulations .

Applications

Scientific Uses

CP-466722 has significant applications in scientific research and potential therapeutic contexts:

  1. Cancer Research: Used extensively as an ATM inhibitor to study DNA damage response mechanisms and assess tumor cell sensitivity to radiation therapy.
  2. Drug Development: Investigated as a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
  3. High-throughput Screening Assays: Employed in screening assays designed to identify other compounds that may synergize with ATM inhibition for improved cancer treatments .
Introduction to ATM Kinase and Therapeutic Targeting

Role of ATM in DNA Damage Response and Genomic Stability

Ataxia telangiectasia mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. Upon DSB induction, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM via autophosphorylation at Ser1981. Activated ATM phosphorylates over 700 downstream substrates, including key effectors like p53, CHK2, BRCA1, and KAP1. This initiates cell cycle checkpoints (G1/S, S, G2/M arrest), DNA repair via homologous recombination (HR), and apoptosis if damage is irreparable. ATM’s role extends beyond nuclear DDR; it regulates mitochondrial homeostasis, reactive oxygen species (ROS) scavenging, and insulin signaling. Germline ATM mutations cause ataxia-telangiectasia (A-T), characterized by cerebellar degeneration, radiation sensitivity, and cancer predisposition. Somatic ATM alterations occur in ~6% of all cancers, with highest frequencies in uterine (18.6%), bladder (14.1%), and colorectal cancers (12.5%), driving genomic instability and tumorigenesis [2] [10].

Rationale for Targeting ATM in Cancer Therapy

ATM inhibition exploits cancer-specific vulnerabilities through three primary mechanisms:

  • Chemo/Radiosensitization: ATM protects cancer cells from DSB-inducing agents (e.g., ionizing radiation, topoisomerase inhibitors, cisplatin). Inhibiting ATM abrogates DSB repair, exacerbating DNA damage and cell death. Preclinical studies confirm enhanced tumor cell killing when ATM inhibitors are combined with DNA-damaging therapies [2] [7].
  • Synthetic Lethality: Tumors with DDR defects (e.g., BRCA1/2, PTEN, or ATM mutations) become dependent on alternative repair pathways. ATM loss synergizes with PARP or ATR inhibition, selectively killing DDR-deficient cells while sparing normal tissues [5] [10].
  • Immunomodulation: ATM inhibition causes mitochondrial DNA leakage into the cytosol, activating the cGAS-STING pathway and promoting "immune-inflamed" tumors. This enhances susceptibility to immune checkpoint blockade [2] [7].

Overview of CP-466722 as a Selective ATM Inhibitor

CP-466722 (CAS 1080622-86-1) is a first-generation, reversible ATP-competitive inhibitor of ATM kinase. It demonstrates high selectivity for ATM (IC₅₀ = 0.41 µM) with minimal activity against related PIKK family members (ATR, DNA-PK, mTOR) or PI3K isoforms at concentrations ≤10 µM. Its development validated ATM as a druggable target and provided a tool compound for probing ATM-dependent cellular processes [1] [4] [8].

Chemical and Pharmacological Profile

CP-466722 has a molecular weight of 349.35 g/mol and the empirical formula C₁₇H₁₅N₇O₂. It is soluble in DMSO (1 mg/mL) but insoluble in water or ethanol. Key properties include:

Table 1: Chemical and Biochemical Properties of CP-466722

PropertyValueSource/Assay
CAS Number1080622-86-1 [1] [8]
Molecular FormulaC₁₇H₁₅N₇O₂ [1]
ATM IC₅₀0.41 µMCell-based ELISA [1]
Solubility (DMSO)1 mg/mL (2.86 mM) [1]
SelectivityNo inhibition of ATR, DNA-PK, PI3K at ≤10 µMKinase panel screening [4]
ReversibilityRapid and complete upon washout [1]

Mechanism of Action and Cellular Effects

CP-466722 binds the ATP-pocket of ATM, blocking its kinase activity. Cellular proof-of-concept studies demonstrate:

  • Inhibition of ATM Phosphorylation: Reduces IR-induced autophosphorylation (pATM-Ser1981) and substrate phosphorylation (pKAP1-Ser824) in MCF7 breast cancer cells (IC₅₀ = 0.4 µM) [1] [8].
  • Checkpoint Disruption: Abrogates IR-induced G1/S and G2/M checkpoints in HeLa cells at 6–10 µM, increasing the proportion of cells in G2/M phase [1] [4].
  • Chemosensitization: Synergizes with temozolomide (TMZ) in TMZ-sensitive glioblastoma cells, increasing apoptosis. No effect is seen in TMZ-resistant lines, indicating context-dependent efficacy [8].

Table 2: Cellular Responses to CP-466722 Treatment

Cell LineTreatmentKey EffectReference
MCF710 µM + Etoposide↓ pATM, ↓ pKAP1 [1] [8]
HeLa6 µM + IR (4 Gy)Disrupted G2/M arrest; ↑ cells in G2/M phase [1]
GBM12 (TMZ-sensitive)10 µM + TMZ↑ Apoptosis, ↓ cell viability [8]
HT-2910 µMNo inhibition of ATR-dependent pChk1-Ser345 [1]

Limitations and Research Utility

Despite its utility in vitro, CP-466722 has pharmacokinetic limitations (e.g., poor aqueous solubility) that preclude in vivo use. It remains a critical tool for:

Properties

CAS Number

1080622-86-1

Product Name

CP-466722

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine

Molecular Formula

C17H15N7O2

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23)

InChI Key

ILBRKJBKDGCSCB-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CP-466722; CP 466722; CP466722.

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.